![molecular formula C17H17N3O4S B2929037 methyl 4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate CAS No. 953228-60-9](/img/structure/B2929037.png)
methyl 4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate
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Description
Methyl 4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
The compound's utility in synthesizing heterocyclic systems highlights innovative approaches in organic chemistry. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate has been used to prepare derivatives of various heterocyclic compounds, including thiazolo[3,2-a]pyrimidine derivatives, indicating a broad utility in generating complex molecular architectures (Stanovnik et al., 1990). This process involves interactions with heterocyclic α-amino compounds, underscoring the compound's versatility in synthetic organic chemistry.
Novel Synthetic Pathways
Research has demonstrated the compound's role in novel synthetic pathways leading to the creation of fused pyrimidinones and other heterocyclic compounds. This includes the synthesis of thiazolo[3,2-a]pyrimidine derivatives with potential bioactive properties (Toplak et al., 1999). Such synthetic methodologies contribute to the expansion of available heterocyclic compounds for further biological and pharmacological evaluation.
Anti-inflammatory Activities
The compound has been explored for its potential anti-inflammatory activities. For example, derivatives of thiazolo[3,2-a]pyrimidine have been synthesized and tested for their anti-inflammatory properties, with some compounds showing moderate activity at certain dosages compared with standard drugs like indomethacin (Tozkoparan et al., 1999). This indicates the potential of such derivatives in contributing to the development of new anti-inflammatory agents.
Antitumor and Antimicrobial Activities
Further research has identified the potential antitumor and antimicrobial activities of thiazolo[3,2-a]pyrimidine derivatives. Compounds synthesized from this chemical framework have shown significant bioactivity, including inhibiting cyclooxygenase enzymes and demonstrating antimicrobial effects against various strains, indicating their potential as leads in developing new therapeutic agents (Abu‐Hashem et al., 2020; Khobragade et al., 2010).
properties
IUPAC Name |
methyl 4-[[2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-8-18-17-20(15(10)22)13(9-25-17)7-14(21)19-12-5-3-11(4-6-12)16(23)24-2/h3-6,8,13H,7,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFQGQKADDSNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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